molecular formula C19H17ClFN5S B1679805 PRX-08066 free base CAS No. 866206-54-4

PRX-08066 free base

Cat. No. B1679805
M. Wt: 401.9 g/mol
InChI Key: RPYIKXHIQXRXEM-BTJKTKAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PRX-08066 is a drug discovered and developed by Predix (later Epix) Pharmaceuticals . It acts as a potent and selective antagonist at the serotonin 5-HT 2B receptor, with a 5-HT 2B binding affinity (K i) of 3.4nM . It has high selectivity over the closely related 5-HT 2A and 5-HT 2C receptors and other receptor targets . PRX-08066 is being researched for the treatment of pulmonary arterial hypertension .


Molecular Structure Analysis

The molecular formula of PRX-08066 is C19H17ClFN5S . Its molecular weight is 401.89 g/mol .


Chemical Reactions Analysis

PRX-08066 inhibits 5-HT-induced mitogen-activated protein kinase activation . It also inhibits cell proliferation and 5-HT secretion in the 5-HT (2B) expressing SI-NET cell line, KRJ-I .


Physical And Chemical Properties Analysis

PRX-08066 is a solid substance . It has a molecular weight of 401.89 and a molecular formula of C19H17ClFN5S .

Scientific Research Applications

High-Resolution Protein Structure Determination A significant methodological advancement relevant to pharmaceutical research is the use of serial femtosecond crystallography (SFX) for high-resolution protein structure determination. This technique employs X-ray free-electron lasers (XFELs) to obtain structural data from microcrystals, offering a way to analyze the structure of difficult-to-crystallize molecules without the limitations of radiation damage, thus potentially applicable to the study of complex compounds like PRX-08066 (Boutet et al., 2012).

Free Convection Heat Transfer Investigation Another area of research that indirectly relates to the study of compounds like PRX-08066 is the investigation of heat transfer properties in nanofluids. Studies such as those by Sawicka et al. (2021) explore free convection heat transfer from horizontal cylinders in nanofluids, which could provide insights into the thermal stability and properties of pharmaceutical compounds in various solvents (Sawicka, D., Cieśliński, J., & Smolen, S., 2021).

Data Management and Analysis Software for Microarray Experiments The management and analysis of complex data sets are crucial in pharmaceutical research, including studies on compounds like PRX-08066. BASE, a software for microarray data management and analysis, exemplifies the tools available for handling large-scale biological data, which could be pertinent for genomic studies related to the action mechanisms of PRX-08066 (Vallon-Christersson et al., 2009).

Safety And Hazards

PRX-08066 is toxic and contains a pharmaceutically active ingredient . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Future Directions

PRX-08066 is being researched for the treatment of pulmonary arterial hypertension, following the discovery that the potent 5-HT 2B agonist norfenfluramine produces pulmonary arterial hypertension and subsequent heart valve damage . It is also being researched for potential anti-cancer applications, due to its ability to inhibit fibroblast activation .

properties

IUPAC Name

5-[[4-[(6-chlorothieno[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]methyl]-2-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClFN5S/c20-17-8-15-18(23-11-24-19(15)27-17)25-14-3-5-26(6-4-14)10-12-1-2-16(21)13(7-12)9-22/h1-2,7-8,11,14H,3-6,10H2,(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IENZFHBNCRQMNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC2=C3C=C(SC3=NC=N2)Cl)CC4=CC(=C(C=C4)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClFN5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60235710
Record name 5-[[4-[(6-Chlorothieno[2,3-d]pyrimidin-4-yl)amino]-1-piperidinyl]methyl]-2-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60235710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

PRX-08066 free base

CAS RN

866206-54-4
Record name 5-[[4-[(6-Chlorothieno[2,3-d]pyrimidin-4-yl)amino]-1-piperidinyl]methyl]-2-fluorobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866206-54-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name PRX-08066 free base
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866206544
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-[[4-[(6-Chlorothieno[2,3-d]pyrimidin-4-yl)amino]-1-piperidinyl]methyl]-2-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60235710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PRX-08066 FREE BASE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82SK298EBU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

The title compound was prepared (392 mg, 41%) from 6-chloro-N-(piperidin-4-yl)thieno[2,3-d]pyrimidin-4-amine dihydrochloride (655 mg, 2.4 mmol) and 2-fluoro-5-formylbenzonitrile (399 mg, 2.7 mmol) by following the general procedure described for Preparation 11. 1H NMR (400 MHz, CDCl3) δ 8.43 (s, 1H), 7.63 (m, 1H), 7.55 (m, 1H), 7.16 (m, 1H), 7.00 (s, 1H), 4.93 (d, 1H), 4.19 (m, 1H), 3.50 (s, 2H), 2.83 (d, 2H), 2.23 (dt, 2H), 2.10 (d, 2H), 1.59 (m, 2H); MS (ESI) m/z: Calculated for C19H18ClFN5S, 402.1; Observed: 402.2 (M++1).
Name
6-chloro-N-(piperidin-4-yl)thieno[2,3-d]pyrimidin-4-amine dihydrochloride
Quantity
655 mg
Type
reactant
Reaction Step One
Quantity
399 mg
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PRX-08066 free base
Reactant of Route 2
Reactant of Route 2
PRX-08066 free base
Reactant of Route 3
Reactant of Route 3
PRX-08066 free base
Reactant of Route 4
Reactant of Route 4
PRX-08066 free base
Reactant of Route 5
PRX-08066 free base
Reactant of Route 6
Reactant of Route 6
PRX-08066 free base

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.